![molecular formula C19H14ClN3O3 B3739328 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. TAK-659 has been extensively studied in preclinical models and has shown promising results in clinical trials.
Wirkmechanismus
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in B cell receptor signaling, and its inhibition results in the suppression of B cell proliferation and survival. This makes 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide a promising therapeutic agent for the treatment of B cell malignancies.
Biochemical and Physiological Effects:
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to be highly effective in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to be effective in combination with other agents, such as venetoclax and rituximab.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying B cell receptor signaling and the role of BTK in B cell malignancies. However, one limitation of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide and other agents, such as immune checkpoint inhibitors. Another area of interest is the study of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in other B cell malignancies, such as diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models, including both in vitro and in vivo studies. These studies have shown that 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-6-3-15(12-18(17)23(25)26)19(24)22-16-4-1-13(2-5-16)11-14-7-9-21-10-8-14/h1-10,12H,11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJCJPQSBXXEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.